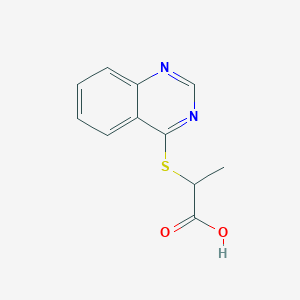

2-(Quinazolin-4-ylthio)propanoic acid

Description

BenchChem offers high-quality 2-(Quinazolin-4-ylthio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Quinazolin-4-ylthio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-quinazolin-4-ylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7(11(14)15)16-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMDOUOBKCUKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Evaluation of 2-(Quinazolin-4-ylthio)propanoic Acid: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the in vitro evaluation of 2-(Quinazolin-4-ylthio)propanoic acid, a member of the quinazoline class of heterocyclic compounds. Quinazolines have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven protocols to facilitate a thorough preclinical assessment of this compound.

Introduction: The Therapeutic Potential of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in drug discovery, forming the backbone of several approved drugs. Its derivatives have been extensively investigated for a range of biological activities, with a significant focus on oncology and inflammation. The introduction of a thio-propanoic acid moiety at the 4-position of the quinazoline ring creates a unique chemical entity with the potential for novel mechanisms of action and therapeutic applications. This guide will delineate a strategic in vitro approach to unlock the pharmacological profile of 2-(Quinazolin-4-ylthio)propanoic acid.

Synthesis of 2-(Quinazolin-4-ylthio)propanoic Acid

A robust and reproducible synthesis is the cornerstone of any in vitro evaluation. The following protocol outlines a reliable method for the preparation of 2-(Quinazolin-4-ylthio)propanoic acid, adapted from established procedures for similar quinazoline-4-thio derivatives.

Synthetic Workflow

The synthesis is a two-step process commencing with the thionation of a 2-substituted-quinazolin-4(3H)-one, followed by S-alkylation with an appropriate propanoic acid derivative.

Methodological & Application

experimental design for 2-(Quinazolin-4-ylthio)propanoic acid studies

An Application Guide for the Preclinical Evaluation of 2-(Quinazolin-4-ylthio)propanoic acid

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This heterocyclic scaffold, a fusion of a benzene ring and a pyrimidine ring, is present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3][4] 2-(Quinazolin-4-ylthio)propanoic acid (CAS 546062-56-0) integrates this potent quinazoline core with a propanoic acid side chain via a thioether linkage.[5][6] This unique combination suggests several potential mechanisms of action. The quinazoline moiety is famously associated with the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2][7][8] Concurrently, the propanoic acid group is a feature of well-known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[9]

This document provides a comprehensive experimental framework for the systematic evaluation of 2-(Quinazolin-4-ylthio)propanoic acid. As a Senior Application Scientist, this guide is designed to move beyond simple protocols, offering a logical, tiered approach to elucidate the compound's biological activity, mechanism of action, and preliminary drug-like properties. The workflows herein are designed to be self-validating, providing researchers with a robust pathway from initial screening to in vivo proof-of-concept.

Section 1: Foundational Characterization & In Silico Assessment

Before embarking on extensive biological assays, a foundational understanding of the molecule's physicochemical properties is essential. This initial characterization informs formulation development, predicts potential pharmacokinetic challenges, and guides the design of subsequent experiments.

Protocol 1.1: Physicochemical Property Analysis

Rationale: Understanding properties like solubility, lipophilicity, and stability is critical for ensuring the compound can be reliably tested in vitro and for predicting its in vivo behavior. For instance, poor aqueous solubility can lead to false negatives in biological assays, while high lipophilicity (LogP > 5) may predict poor oral bioavailability, a concept outlined in Lipinski's Rule of Five.[10]

Methodology:

-

Solubility: Determine the thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4 using the shake-flask method. Analyze the saturated solution via HPLC-UV to quantify the concentration.

-

Lipophilicity (LogP): Experimentally determine the octanol-water partition coefficient (LogP) using the shake-flask method and HPLC-UV analysis of both phases.

-

Chemical Stability: Assess stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and simulated intestinal fluid (pH 6.8) over 24 hours at 37°C. Monitor for degradation using HPLC-UV.

-

pKa Determination: Use potentiometric titration or UV-spectrophotometry to determine the ionization constant(s) of the molecule. The carboxylic acid moiety is expected to have an acidic pKa.

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value | Significance for Drug Development |

| Molecular Weight | 234.28 g/mol | Complies with Lipinski's rules (<500). |

| LogP | ~2.5 - 3.0 | Indicates good membrane permeability.[11] |

| Hydrogen Bond Donors | 1 (from COOH) | Complies with Lipinski's rules (<5). |

| Hydrogen Bond Acceptors | 4 (2xN, 2xO) | Complies with Lipinski's rules (<10). |

| pKa (acidic) | ~4-5 | The compound will be ionized at physiological pH, affecting solubility and cell penetration. |

Section 2: In Vitro Biological Evaluation: A Tiered Approach

A tiered screening strategy is the most efficient method to identify the primary biological activity of a novel compound. We will begin with broad-spectrum assays based on the known activities of the quinazoline scaffold and then proceed to more specific mechanism-of-action studies.

Caption: Tiered workflow for in vitro screening of the target compound.

Protocol 2.1: Tier 1 - Anticancer Cytotoxicity Screening (MTT Assay)

Rationale: The quinazoline core is a well-established anti-proliferative agent.[12][13] The MTT assay is a rapid, colorimetric method to assess a compound's ability to inhibit cell growth. We select cell lines known for EGFR overexpression, a common target for quinazolines, such as A549 (lung cancer) and PC-3 (prostate cancer).[7]

Methodology:

-

Cell Culture: Culture A549 and PC-3 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

-

Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of 2-(Quinazolin-4-ylthio)propanoic acid in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the drug-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).[7]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2.2: Tier 1 - Anti-inflammatory Screening (COX-1/COX-2 Inhibition Assay)

Rationale: The propanoic acid motif is present in many NSAIDs that inhibit COX enzymes.[9] A commercially available colorimetric COX inhibitor screening assay kit provides a direct and reliable method to assess this potential activity.

Methodology:

-

Assay Preparation: Follow the manufacturer's instructions to prepare the assay buffer, heme, and arachidonic acid (substrate).

-

Enzyme Incubation: In separate wells of a 96-well plate, add purified COX-1 and COX-2 enzymes.

-

Compound Addition: Add varying concentrations of 2-(Quinazolin-4-ylthio)propanoic acid (0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and non-selective (e.g., Indomethacin) and selective (e.g., Celecoxib) positive controls.

-

Initiate Reaction: Add arachidonic acid to initiate the reaction.

-

Detection: After a specified incubation period, add the colorimetric substrate. The intensity of the color produced is proportional to the enzyme activity.

-

Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Section 3: In Vivo Evaluation: Anti-inflammatory Activity Model

Assuming a positive result in the in vitro anti-inflammatory screen, the next logical step is to evaluate efficacy in a living system. The carrageenan-induced paw edema model in rats is a classical and highly reproducible acute inflammation model used for screening potential anti-inflammatory drugs.[14][15][16]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-(Quinazolin-4-ylthio)propanoic acid | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 7. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 15. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 16. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Quinazolin-4-ylthio)propanoic acid

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Quinazolin-4-ylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and rationally design your experimental conditions for maximal yield and purity.

Reaction Overview: The SNAr Pathway

The synthesis of 2-(Quinazolin-4-ylthio)propanoic acid is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the sulfur atom of 2-mercaptopropanoic acid acts as a nucleophile, displacing a leaving group (typically a halide, such as chlorine) at the C4 position of the quinazoline ring.

The quinazoline core is inherently electron-deficient due to the presence of two nitrogen atoms, which activates the ring for nucleophilic attack, particularly at the C2 and C4 positions.[1] The reaction proceeds via a well-established two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3]

Caption: S-N-Ar mechanism for the target synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the desired product. What are the likely causes?

A: Low yields in this SNAr synthesis can often be traced back to suboptimal reaction conditions related to the base, solvent, or temperature.[4]

Troubleshooting Steps:

-

Evaluate Your Base: The first step is the deprotonation of the thiol on 2-mercaptopropanoic acid to form the more potent thiolate nucleophile.

-

Insufficient Base Strength: If you are using a weak base, deprotonation may be incomplete, leading to a slow or stalled reaction. Consider switching to a stronger base. For instance, if triethylamine (TEA) is ineffective, a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be more effective.[5][6]

-

Stoichiometry: Ensure you are using at least one equivalent of base to deprotonate the thiol. Using a slight excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction forward.

-

-

Re-evaluate Your Solvent Choice: The solvent plays a critical role in an SNAr reaction by influencing reactant solubility and nucleophile reactivity.[5]

-

Polarity Mismatch: The reactants, particularly the thiolate salt, require a polar solvent for good solubility. If you are using a non-polar solvent like toluene or THF and observing low yields, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5] These solvents are excellent at solvating the cation of the base while leaving the nucleophilic anion "bare" and highly reactive.

-

Solubility Issues: Verify that your starting materials, 4-chloroquinazoline and 2-mercaptopropanoic acid, are fully soluble in your chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and significantly slower reaction rates.[5]

-

-

Optimize Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.

-

Insufficient Temperature: If you are running the reaction at room temperature with slow conversion, gradually increasing the heat is a logical next step. Monitor the reaction progress by TLC or HPLC at intervals (e.g., 50°C, 80°C, 100°C) to find the optimal temperature that balances reaction rate with potential side product formation.[7]

-

Issue 2: Significant Side Product Formation

Q: My crude NMR shows multiple unexpected signals, and TLC analysis reveals several spots in addition to my product. How can I minimize these impurities?

A: Side product formation often points to competing reaction pathways or degradation of starting materials or products.

Troubleshooting Steps:

-

Check for Hydrolysis: 4-chloroquinazoline can be susceptible to hydrolysis, especially in the presence of water and base, to form quinazolin-4(3H)-one. Ensure you are using anhydrous solvents and reagents if this side product is observed.

-

Consider Alternative Nucleophilic Attack: While the C4 position is highly activated, reaction at other sites, though less likely, can occur under certain conditions. The choice of solvent can sometimes influence regioselectivity in similar systems.[8] Sticking to established solvent systems like DMF or DMSO is advisable.

-

Control Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the degradation of your desired product or the formation of thermal byproducts. Once the reaction has reached completion (as monitored by TLC), proceed with the workup promptly. Do not leave the reaction heating unnecessarily.

Issue 3: Difficulty in Product Purification

Q: My crude product is a sticky oil that refuses to crystallize, or my yield is very low after recrystallization. What purification strategies should I employ?

A: Purification challenges are common, especially when impurities prevent proper crystallization. A multi-step approach is often necessary.

Troubleshooting Steps:

-

Address "Oiling Out": When a product "oils out" during recrystallization, it is often due to a high concentration of impurities.

-

Initial Cleanup: Before attempting recrystallization, try to remove major impurities. An aqueous workup with a dilute base (e.g., NaHCO₃ solution) can remove unreacted 2-mercaptopropanoic acid. A subsequent wash with a non-polar solvent like hexane can remove non-polar impurities.[9]

-

Switch to Chromatography: If oiling out persists, column chromatography is the most reliable method to separate the product from closely related impurities. A silica gel column with an eluent system like dichloromethane/ethyl acetate or hexane/ethyl acetate is a good starting point.[9]

-

-

Optimize Recrystallization:

-

Solvent Screening: If your product has poor recovery from a solvent like ethanol, it may be too soluble. Try a mixed solvent system or screen other solvents where the product has high solubility when hot but low solubility when cold.[10]

-

Technique: To maximize recovery, use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution slowly to room temperature before moving it to an ice bath to encourage the formation of larger, purer crystals.[9][10]

-

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the SNAr reaction for this synthesis?

A1: The reaction follows a two-step addition-elimination pathway.[2] First, the thiolate anion (formed by deprotonating 2-mercaptopropanoic acid with a base) attacks the electron-deficient C4 carbon of the 4-chloroquinazoline ring. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the quinazoline ring.[1][3] In the second, typically faster step, the leaving group (chloride anion) is expelled, restoring the aromaticity of the ring and yielding the final thioether product.

Q2: How do I select the optimal base and solvent combination?

A2: The ideal combination facilitates the reaction while minimizing side products. A polar aprotic solvent (DMF, DMSO) is generally preferred because it effectively dissolves the reactants but does not hydrogen-bond with the nucleophile, thus maximizing its reactivity.[5] The base should be strong enough to fully deprotonate the thiol but not so strong that it promotes unwanted side reactions like hydrolysis. Potassium carbonate (K₂CO₃) in DMF is a very common and effective system for this type of S-N-Ar reaction.[6]

Q3: What are the critical parameters to monitor during the reaction?

A3: The most critical parameter is reaction progress. This should be monitored regularly using Thin-Layer Chromatography (TLC). Develop a TLC system (e.g., with a mobile phase of 1:1 ethyl acetate:hexane) where you can clearly distinguish the starting 4-chloroquinazoline from the product. The reaction is complete when the 4-chloroquinazoline spot has been completely consumed. Monitoring also prevents running the reaction for an excessive amount of time, which can lead to byproduct formation.

Q4: What analytical techniques are essential for characterizing the final product?

A4: A full characterization is crucial to confirm the structure and purity of your 2-(Quinazolin-4-ylthio)propanoic acid.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the expected proton and carbon signals and their connectivities.[11]

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.[12]

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the product's purity.[12][13]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the key functional groups present, such as the carboxylic acid C=O and O-H stretches, and aromatic C-H bonds.[14]

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-(Quinazolin-4-ylthio)propanoic acid

This protocol provides a robust starting point for optimization.

Caption: A typical workflow for synthesis and purification.

Materials:

-

4-Chloroquinazoline

-

2-Mercaptopropanoic acid

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinazoline (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per mmol of 4-chloroquinazoline).

-

Add 2-mercaptopropanoic acid (1.1 eq) to the solution.

-

Add anhydrous potassium carbonate (1.5 eq) to the flask.

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Monitor the reaction progress by TLC until the 4-chloroquinazoline spot is no longer visible.

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and acidify to pH ~3-4 with a dilute HCl solution. A precipitate should form.

-

Collect the crude solid by vacuum filtration, washing with cold water.

-

Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Procedure:

-

Place the crude, dry solid in an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (ethanol is a good starting point).[9]

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise only if necessary to achieve full dissolution at the boiling point.

-

If the solution is colored, you can perform an optional hot filtration through a small plug of Celite or with activated charcoal.[9]

-

Allow the clear solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

-

Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

-

Dry the crystals in a vacuum oven.

Data Summary for Optimization

The following table provides a starting point for optimizing key reaction parameters.

| Parameter | Initial Condition | Optimization Strategy | Rationale |

| Solvent | DMF | Test DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity.[5] |

| Base | K₂CO₃ (1.5 eq) | Test Cs₂CO₃ or an organic base like DBU | Base strength can influence reaction rate and side reactions.[6] |

| Temperature | 80°C | Screen from 50°C to 120°C | Balance reaction rate against potential for product degradation.[7] |

| Equivalents of Nucleophile | 1.1 eq | Increase to 1.2 - 1.5 eq | A slight excess can help drive the reaction to completion. |

References

-

Alarcón-Espósito, J., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Frontiers in Chemistry. Available at: [Link]

-

Andrade, C. K. Z., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]

-

van der Westhuyzen, C. W., et al. (2003). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. ARKIVOC. Available at: [Link]

-

Wikipedia (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

-

ResearchGate (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Available at: [Link]

-

Koutentis, P. A., et al. (2021). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. Available at: [Link]

-

Wang, Y., et al. (2021). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. Pharmaceuticals. Available at: [Link]

-

Koutentis, P. A., et al. (2021). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]

-

ResearchGate (2021). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]

-

Lee, J., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. Available at: [Link]

-

Abdel-Gawad, H., et al. (2017). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

ResearchGate (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Available at: [Link]

-

Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]

-

Namuduri, S. S., et al. (2020). Synthesis and Evaluation of Novel Quinazolinone Thioether Linked 5-Aryl-1,2,4-Triazoles for Anticancer and Antimicrobial Activity. Polycyclic Aromatic Compounds. Available at: [Link]

-

Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

PubChem (n.d.). (2E)-2-(quinazolin-4-ylhydrazono)propanoic acid. Available at: [Link]

-

ResearchGate (n.d.). Certain 2-Furano-4(3H)-Quinazolinone Analogs: Synthesis, Characterization and Pharmacological Evaluation. Available at: [Link]

- Google Patents (2023). WO2023156675A1 - Process for purification of linagliptin.

-

National Institutes of Health (NIH) (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available at: [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Quinazoline Synthesis Technical Support Center: Troubleshooting Guides & FAQs

Welcome to the technical support center dedicated to the synthesis of quinazoline derivatives. As a Senior Application Scientist, I understand that while the quinazoline scaffold is a cornerstone in medicinal chemistry due to its broad pharmacological activities, its synthesis can present numerous challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common issues and navigate the complexities of quinazoline synthesis.

This center is structured to address your needs logically, starting with frequently asked questions for quick reference, followed by detailed troubleshooting guides for specific synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My quinazoline synthesis is resulting in a very low yield. What are the most common culprits?

A1: Low yields are a frequent frustration and can often be traced back to a few key factors:

-

Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical and highly specific to the chosen synthetic route. For instance, some reactions require high temperatures to overcome activation energy barriers, while others may be sensitive to heat, leading to degradation.[1][2]

-

Poor Quality Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.[1]

-

Inefficient Catalyst Activity: In metal-catalyzed reactions, the catalyst's choice, loading, and potential poisoning are paramount. An inactive or poisoned catalyst will significantly hinder the reaction.

-

Inappropriate Solvent Polarity: The solvent's polarity can dramatically influence the reaction pathway. Polar solvents often favor the formation of quinazolines, while nonpolar solvents may lead to the formation of undesired benzimidazole byproducts.[3][4]

Q2: I'm observing the formation of significant byproducts. What are the likely side reactions?

A2: Side product formation is a common challenge, particularly in classical methods like the Friedländer or Niementowski syntheses.

-

Self-Condensation: In the Friedländer synthesis, the ketone reactant can undergo self-condensation (an aldol condensation), competing with the desired reaction with the 2-aminoaryl aldehyde or ketone.[5]

-

Alternative Cyclization Pathways: Depending on the reaction conditions (e.g., solvent, base), alternative cyclization pathways can become dominant. For example, as mentioned, non-polar solvents can favor the formation of benzimidazoles.[3]

-

Incomplete Reactions: The presence of unreacted starting materials or stable intermediates can complicate purification and appear as byproducts.

Q3: How critical is the choice of solvent in quinazoline synthesis?

A3: The choice of solvent is not merely about dissolution; it plays a crucial role in the reaction's success. The polarity of the solvent can dictate the reaction pathway and significantly impact the yield.[3] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, highly polar solvents like DMF and water have been shown to provide excellent yields (85-91%), whereas ethanol and non-polar solvents like toluene and THF are ineffective.[1][4] The solvent also influences reactant solubility and the stability of intermediates.[1]

Q4: Are there greener or more efficient alternatives to traditional high-temperature synthesis methods?

A4: Absolutely. The field is continuously evolving towards more sustainable and efficient methodologies.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[2][6]

-

Catalyst- and Solvent-Free Methods: Several protocols have been developed that proceed under catalyst- and solvent-free conditions, offering an environmentally friendly approach.[7] For example, the reaction of aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating can produce quinazolines in good to excellent yields without the need for a catalyst or solvent.[7]

-

Transition-Metal-Free Reactions: While transition metals are widely used, concerns about their toxicity and cost have driven the development of metal-free alternatives.[8] Iodine-catalyzed reactions, for instance, can provide good to excellent yields under transition-metal-free conditions.[2]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges you may encounter during your experiments.

Guide 1: Low or No Product Formation

Low or no product formation is a common and frustrating issue in chemical synthesis. This guide will walk you through a systematic approach to diagnose and resolve this problem in your quinazoline synthesis.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for low reaction yields.

Step-by-Step Troubleshooting Protocol

| Possible Cause | Troubleshooting Step | Experimental Protocol |

| Poor Quality of Starting Materials | Verify the purity of your starting materials (e.g., 2-aminobenzylamine, aldehyde) by NMR, GC-MS, or melting point.[1] | Purification of Aldehydes: Distill liquid aldehydes under reduced pressure. Recrystallize solid aldehydes from a suitable solvent (e.g., ethanol, hexanes).[1] |

| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to overcome the activation energy barrier.[1] | Temperature Screening: Set up small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to find the optimal condition.[1] |

| Incorrect Solvent | Screen different solvents. The polarity and boiling point of the solvent can significantly affect the reaction outcome.[1] | Solvent Screening: Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the solvent that gives the best yield.[1] |

| Inactive Catalyst (for catalyzed reactions) | Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Optimize catalyst loading.[1] | Catalyst Loading Optimization: Perform a series of small-scale reactions with varying catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration. |

Guide 2: Challenges in Classical Quinazoline Syntheses

Classical methods like the Niementowski and Friedländer syntheses are foundational but come with their own set of challenges.

The Niementowski Quinazoline Synthesis

This reaction involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines.[9][10]

Common Issues & Solutions:

-

Harsh Reaction Conditions: Traditionally, this synthesis requires high temperatures, which can lead to degradation and side products.

-

Solution: Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating.[6]

-

-

Limited Scope: The classical method can be limited by the availability of substituted anthranilic acids.

-

Solution: The Niementowski modification, using isatoic anhydride in place of anthranilic acid, can broaden the scope of accessible quinazolinone scaffolds.[6]

-

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[5][11]

Common Issues & Solutions:

-

Low Yields: Harsh reaction conditions (high temperatures and strong acid or base catalysts) can lead to the degradation of starting materials and products.[5]

-

Side Reactions: The self-condensation of the ketone (aldol condensation) is a common side reaction that reduces the yield of the desired quinoline.[5]

-

Solution: To avoid this, the imine analog of the o-aniline can be used in place of the o-aniline itself.[12]

-

-

Regioselectivity Issues: The use of unsymmetrical ketones can lead to the formation of two distinct regioisomers, complicating purification.[12][13]

Visualizing the Friedländer Mechanism and Common Side Reaction

Caption: Simplified Friedländer synthesis pathway and a common side reaction.

Guide 3: Issues in Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are powerful tools for constructing the quinazoline scaffold, but they are not without their challenges.[14][15][16]

Common Issues & Solutions:

-

Catalyst Deactivation/Poisoning: The catalyst can be deactivated by impurities in the starting materials or solvents. In palladium-catalyzed cyanation reactions, an excess of the cyanide ion can poison the catalyst.[17]

-

Solution: Use highly pure and dry starting materials and solvents. For cyanation, using a source that provides a low concentration of cyanide ions, such as zinc cyanide, can prevent catalyst poisoning.[17]

-

-

Poor Regioselectivity: In the synthesis of disubstituted quinazolines, achieving regioselectivity can be challenging. For example, in nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline, substitution can occur at both positions.[18]

-

Ligand Selection: The choice of ligand is crucial for the success of many cross-coupling reactions, influencing both reactivity and selectivity.

-

Solution: A screening of different ligands may be necessary to find the optimal one for a specific transformation.

-

Guide 4: Purification Challenges

Even with a successful reaction, purifying the desired quinazoline derivative can be a significant hurdle.

Common Issues & Solutions:

-

Poor Separation of Compounds: Overlapping spots on a TLC plate or co-eluting peaks in HPLC indicate poor separation.

-

Product Precipitation/Crystallization Issues: Difficulty in obtaining pure crystals during recrystallization.

-

Loss of Product on Silica Gel Column: The product may be irreversibly adsorbing to the silica gel.

-

Solution: Consider deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent, especially if your product is basic. Alternatively, switch to a different stationary phase like alumina.

-

General Purification Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 9. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Niementowski_quinazoline_synthesis [chemeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 15. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]

- 16. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Overcoming Solubility Challenges with 2-(Quinazolin-4-ylthio)propanoic acid

Welcome to the technical support guide for 2-(Quinazolin-4-ylthio)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, moving from simple benchtop adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-(Quinazolin-4-ylthio)propanoic acid that influence its solubility?

A1: Understanding the fundamental properties of the molecule is the first step in diagnosing and solving solubility problems. The structure contains a weakly basic quinazoline moiety, a thioether linkage, and an acidic propanoic acid side chain. These features dictate its behavior in different solvent systems.

Expert Insight: The most critical parameters are the pKa of the carboxylic acid and the LogP value. The carboxylic acid group makes the molecule's charge, and therefore its aqueous solubility, highly dependent on pH. The LogP value of ~1.9 indicates a moderate lipophilicity, suggesting that while it prefers an organic environment over water, it is not excessively "greasy." This profile makes it a classic candidate for pH-mediated solubility enhancement.

| Property | Value | Implication for Solubility | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂S | - | [1][2] |

| Molecular Weight | ~234.27 g/mol | Influences molar concentration calculations. | [1] |

| pKa (Propanoic Acid) | ~4.7 (Estimated) | Crucial Parameter. At pH > 4.7, the acid group deprotonates to the highly soluble carboxylate form. | [3] |

| LogP | ~1.91 | Indicates moderate lipophilicity and poor aqueous solubility in its neutral form. | [1] |

| Hydrogen Bond Donors | 1 (from -COOH) | Can participate in hydrogen bonding, but the overall structure is dominated by aromatic and heterocyclic rings. | [1] |

| Hydrogen Bond Acceptors | 4 (from N, =O) | Can accept hydrogen bonds from protic solvents. | [1] |

Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What is the very first thing I should try?

A2: The most direct and effective initial approach is pH modification . Given the estimated pKa of ~4.7 for the carboxylic acid group, the compound exists predominantly in its neutral, poorly soluble form at neutral or acidic pH.[3] By raising the pH of your solvent, you can deprotonate the carboxylic acid, converting it into its much more polar and water-soluble carboxylate salt.

Causality: This is a classic acid-base chemistry principle. Le Châtelier's principle dictates that by adding a base (e.g., NaOH), you remove H+ ions from the solution, shifting the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ to the right, favoring the formation of the soluble anionic species. This is the most common and effective method for increasing the solubility of acidic drugs.[4]

Troubleshooting Guide: Systematic Solubility Enhancement

If initial attempts at dissolution are unsuccessful, a systematic approach is required. The following sections provide detailed protocols and the scientific rationale behind each technique.

1.0 pH-Dependent Solubility Profiling

Q: How do I systematically determine the optimal pH for dissolving my compound and prepare a stock solution?

A: Performing a pH-solubility profile is a fundamental experiment. This involves measuring the solubility of the compound across a range of pH values to identify the point at which it fully dissolves.

Protocol: Preparing a pH-Adjusted Stock Solution

-

Initial Slurry: Add a pre-weighed amount of 2-(Quinazolin-4-ylthio)propanoic acid to your desired aqueous buffer (e.g., to make a 10 mM stock, add 2.34 mg to 1 mL of water or buffer). The result will be a fine, milky suspension.

-

Basification: While stirring, add a low-molarity solution of a strong base (e.g., 0.1 M or 1 M NaOH) dropwise.

-

Observation: Monitor the suspension. As the pH increases and surpasses the compound's pKa, the suspension will begin to clarify.

-

Endpoint: Continue adding base until the solution becomes completely clear. This indicates that the compound has fully converted to its soluble salt form.

-

Final pH Check: Measure the final pH of your clear stock solution. This is the minimum pH required to maintain solubility at that concentration.

-

Buffering (Optional but Recommended): For long-term stability and compatibility with biological assays, it is wise to use a buffer system that can maintain this required alkaline pH.

Caption: A step-by-step workflow for dissolving the compound using pH adjustment.

2.0 Co-solvent Systems

Q: My experiment is sensitive to high pH. What is a common alternative for solubilizing the compound?

A: Using a water-miscible organic co-solvent is a standard technique for dissolving compounds with moderate lipophilicity.[5] Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for the solute to dissolve.

Expert Insight: The key is to start with a solvent in which the compound is freely soluble (like DMSO) and then perform a dilution series into your aqueous buffer. The primary risk is precipitation upon dilution, as the compound leaves the favorable organic environment for the less favorable aqueous one.

Commonly Used Co-solvents for Screening:

| Co-solvent | Properties & Use Cases |

| DMSO | Excellent solubilizing power; ideal for high-concentration stocks for in vitro use. Often limited to <0.5% v/v in cell-based assays due to toxicity. |

| Ethanol | Good solubilizer, less toxic than DMSO. Commonly used in formulations. |

| Propylene Glycol (PG) | Common pharmaceutical excipient used in both oral and parenteral formulations.[5] |

| Polyethylene Glycol 400 (PEG 400) | A non-toxic, water-miscible polymer frequently used to enhance the solubility of poorly soluble drugs.[5] |

Protocol: Co-solvent Screening and Stock Preparation

-

Determine Maximum Solubility: Find the maximum solubility in a pure organic solvent (e.g., DMSO). Dissolve, for instance, 23.4 mg in 1 mL of DMSO to create a 100 mM stock.

-

Aqueous Compatibility Test: Serially dilute the high-concentration organic stock into your aqueous experimental buffer (e.g., PBS pH 7.4).

-

Identify Precipitation Point: Observe the dilutions closely. The highest concentration that remains clear after a set time (e.g., 1-2 hours) is your maximum workable concentration from that co-solvent system.

-

Caution: Always prepare the final dilution fresh before an experiment, as some compounds can precipitate out of supersaturated solutions over time.

3.0 Advanced Strategies for Formulation Development

When simple pH adjustment or co-solvents are insufficient, particularly for in vivo studies or final product formulation, more advanced methods are necessary.

Q: I need a stable formulation for animal studies, but my compound precipitates in the gut/bloodstream after administration. What should I consider?

A: This is a classic drug delivery challenge where the formulation must not only solubilize the drug but also maintain it in a solubilized state in a physiological environment.[5]

-

Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form nanosized aggregates called micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, shielding them from the aqueous environment and increasing their apparent solubility.[6]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with the lipophilic parts of a drug molecule, effectively masking them and increasing water solubility.[9]

-

Lipid-Based Drug Delivery Systems (LBDDS): For compounds with significant lipophilicity, leveraging the body's natural lipid absorption pathways can be highly effective.[11] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gut, keeping the drug solubilized for absorption.[7]

-

When to Use: Primarily for oral delivery of BCS Class II compounds (low solubility, high permeability). The LogP of ~1.9 suggests this could be a viable strategy.

-

Strategy Selection Guide

Choosing the right approach depends on your experimental context. This decision tree can guide your selection process.

Caption: Decision tree to select an appropriate solubility enhancement strategy.

References

-

Pharmaguideline. Solubility Enhancement Techniques . [Link]

-

Puri, A. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments . Drug Development and Delivery. [Link]

-

St. John, M. (2022). Excipients for Solubility Enhancement of Parenteral Formulations . Pharmaceutical Technology. [Link]

-

Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement . [Link]

-

SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY . [Link]

-

American Pharmaceutical Review. Solubility Enhancement Excipients . [Link]

-

Kumar, R., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs . GSC Biological and Pharmaceutical Sciences. [Link]

-

Pawar, P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability . International Journal of Pharmacy and Chemistry Analysis. [Link]

-

Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . Journal of Reports in Pharmaceutical Sciences. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES . [Link]

-

Bentham Science. Synthesis of Quinazoline Derivatives . [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-(Quinazolin-4-ylthio)propanoic acid | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 3. benchchem.com [benchchem.com]

- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. brieflands.com [brieflands.com]

- 7. senpharma.vn [senpharma.vn]

- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]

- 9. pharmtech.com [pharmtech.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

Technical Support Center: Addressing Resistance Mechanisms to Quinazoline-Based Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinazoline-based compounds. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for the common challenge of acquired resistance to this important class of therapeutic agents. As you navigate your experiments, this resource will serve as a practical handbook, offering insights grounded in established scientific principles and field-proven experience.

Introduction to Quinazoline-Based Inhibitors and the Challenge of Resistance

Quinazoline-based compounds are a cornerstone of targeted cancer therapy, particularly as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] These inhibitors have revolutionized the treatment of cancers such as non-small cell lung cancer (NSCLC) by targeting specific activating mutations in EGFR.[2][4] However, the initial success of these therapies is often curtailed by the emergence of drug resistance, a complex phenomenon that poses a significant hurdle in the long-term management of cancer.[4][5] Understanding and overcoming these resistance mechanisms is a critical focus of ongoing research. This guide will equip you with the knowledge and practical tools to address these challenges in your laboratory.

Core Resistance Mechanisms: A Mechanistic Overview

Acquired resistance to quinazoline-based EGFR inhibitors can be broadly categorized into two main types: on-target alterations and activation of bypass signaling pathways.

On-Target Resistance: The Gatekeeper Mutation

The most prevalent on-target resistance mechanism is the acquisition of a secondary mutation in the target kinase. In the context of EGFR inhibitors, the T790M mutation in exon 20 is a classic example.[4][5][6] This "gatekeeper" mutation, where threonine is replaced by methionine at position 790, does not completely block the binding of first-generation inhibitors like gefitinib and erlotinib but significantly increases the receptor's affinity for ATP.[5][6][7] This heightened ATP affinity makes it more difficult for ATP-competitive inhibitors to effectively block the kinase activity.[6]

Later-generation inhibitors, such as osimertinib, were developed to be effective against the T790M mutation. However, resistance to these third-generation inhibitors can also arise through further on-target mutations, such as the C797S mutation , which prevents the covalent binding of these drugs to the EGFR kinase domain.[7][8]

Bypass Signaling Pathways: Finding an Alternative Route

Cancer cells can also develop resistance by activating alternative signaling pathways that bypass the inhibited target. This allows the cell to maintain pro-survival and proliferative signals despite the presence of the quinazoline-based inhibitor. Key bypass mechanisms include:

-

MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling through pathways like PI3K/AKT and MAPK, rendering the cells less dependent on EGFR signaling.[9][10][11][12] MET amplification is a common mechanism of resistance to both first- and third-generation EGFR inhibitors.[10][11][13]

-

HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene, another member of the EGFR family, can also lead to the activation of downstream signaling pathways and confer resistance to EGFR-targeted therapies.[14][15][16]

Troubleshooting Guides & Experimental Protocols

This section provides practical guidance and step-by-step protocols for identifying and characterizing resistance to quinazoline-based compounds in your experimental models.

Guide 1: Confirming and Quantifying Drug Resistance

Scenario: Your cancer cell line, previously sensitive to a quinazoline-based inhibitor, is now showing reduced responsiveness in your experiments.

Objective: To quantitatively confirm the development of resistance.

Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding:

-

Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at an optimized density.

-

Expert Insight: Cell seeding density is critical for reproducible results. A sub-confluent monolayer at the time of assay readout is ideal to avoid artifacts from nutrient depletion or contact inhibition.[17][18]

-

-

Drug Treatment:

-

After allowing the cells to adhere overnight, treat them with a serial dilution of your quinazoline-based compound. Include a vehicle-only control (e.g., DMSO).

-

Troubleshooting Tip: Ensure the final concentration of the solvent is consistent across all wells and is below a cytotoxic threshold (typically <0.5% for DMSO).[18]

-

-

Incubation:

-

Incubate the plates for a duration that is appropriate for your cell line's doubling time and the mechanism of action of the drug (typically 48-72 hours).

-

-

Assay Readout:

-

Add the viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both the parental and resistant cell lines.

-

Data Interpretation:

| Cell Line | Quinazoline Inhibitor | IC50 (nM) | Fold Resistance |

| Parental (Sensitive) | Inhibitor X | 10 | - |

| Resistant Subclone | Inhibitor X | 500 | 50 |

A significant increase (typically >5-fold) in the IC50 value for the resistant subclone compared to the parental line confirms the acquisition of resistance.

Guide 2: Investigating On-Target Resistance Mechanisms

Scenario: You have confirmed resistance and hypothesize that a secondary mutation in the target kinase is responsible.

Objective: To detect the presence of known resistance mutations (e.g., EGFR T790M).

Workflow for Detecting On-Target Mutations

Caption: EGFR signaling and key bypass resistance pathways.

References

-

Yun, C. H., Mengwasser, K. E., Toms, A. V., Woo, M. S., Greulich, H., Wong, K. K., Meyerson, M., & Eck, M. J. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences of the United States of America, 105(6), 2070–2075. [Link]

-

Ma, C., Wei, S., Song, Y. (2011). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Thoracic Disease, 3(1), 10-18. [Link]

-

Lage, H. (2014). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research, 34(10), 5239-5250. [Link]

-

Ercan, D., Choi, H. G., Yun, C. H., Capelletti, M., Xie, T., Eck, M. J., Gray, N. S., & Jänne, P. A. (2010). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Molecular Cancer Therapeutics, 9(12), 3178–3187. [Link]

-

Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

-

Kaira, K. (2024). Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma. World Journal of Clinical Oncology, 15(5), 481-487. [Link]

-

Lin, J. J., & Shaw, A. T. (2023). MET Alterations Are Associated With Osimertinib Resistance in EGFR Mutant Lung Cancers, a Meta-Analysis. Clinical Lung Cancer, 24(7), e289-e291. [Link]

-

Lab Tests Online. (2020). EGFR Mutation Testing. Retrieved from [Link]

-

Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]

-

Ramalingam, S. S., & Jänne, P. A. (2016). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Therapeutic Advances in Medical Oncology, 8(6), 410-421. [Link]

-

Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Mayo Clinic. (2023). The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. Journal of Thoracic Oncology, 18(5), 539-553. [Link]

-

Minari, R., Bordi, P., & Tiseo, M. (2016). Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. Translational Lung Cancer Research, 5(6), 633–641. [Link]

-

Yu, J., Zhang, S., & Li, X. (2009). Mutation-Specific Antibodies for the Detection of EGFR Mutations in Non–Small-Cell Lung Cancer. Clinical Cancer Research, 15(9), 3021–3027. [Link]

-

Piotrowska, Z., et al. (2017). MET amplification (amp) as a resistance mechanism to osimertinib. Journal of Clinical Oncology, 35(15_suppl), 9020-9020. [Link]

-

Ricciuti, B., et al. (2023). Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer. Cancers, 15(13), 3496. [Link]

-

Toden, S., et al. (2018). Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. Cancers, 10(5), 132. [Link]

-

American Lung Association. (2023). EGFR and Lung Cancer. Retrieved from [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

-

Ellison, G., et al. (2013). EGFR mutation testing in lung cancer: a review of available methods and their use for analysis of tumour tissue and cytology samples. Journal of Clinical Pathology, 66(2), 79-89. [Link]

-

Reck, M., et al. (2016). Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA of patients with advanced non-small-cell lung cancer. OncoTargets and Therapy, 9, 3869–3880. [Link]

-

The Pharma Innovation. (2022). Profiling of antimicrobial resistance genes using next generation sequencing: An overview. The Pharma Innovation Journal, 11(10), 108-115. [Link]

-

QIAGEN. (n.d.). Battling known and unknown threats with NGS-based AMR detection. Retrieved from [Link]

-

Acker, M. G., & Lountos, G. T. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1131, 237–246. [Link]

-

Ruppé, E., et al. (2017). How next-generation sequencing can address the antimicrobial resistance challenge. AMR Control. [Link]

-

Hanson, B., et al. (2023). Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus. Journal of Clinical Microbiology, 61(10), e00429-23. [Link]

-

Al-Hussaini, M., et al. (2022). HER2 Tyrosine Kinase Inhibitors in the Sensitization to Cancers Resistant to HER2 Antibodies. Cancers, 14(15), 3796. [Link]

-

Crown Bioscience. (2023). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Retrieved from [Link]

-

Kchouk, M., et al. (2022). Next-Generation Sequencing Technology: Current Trends and Advancements. Journal of Personalized Medicine, 12(9), 1438. [Link]

-

Engel, J., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 218, 113398. [Link]

-

Lamba, V., & Ghosh, I. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Trends in Pharmacological Sciences, 43(1), 1-3. [Link]

-

El-Damasy, A. K., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. [Link]

-

Wang, H., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry, 141, 106886. [Link]

-

Singh, M., & Singh, P. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(19), 6527. [Link]

-

Pop, O. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11867. [Link]

-

El-Sayed, N. N. E., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

-

Kim, D., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters, 91, 129377. [Link]

-

TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

-

Lin, Y., Wang, X., & Jin, H. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Acta Pharmaceutica Sinica B, 4(5), 370–374. [Link]

-

Chong, W. C. (2023). How to solve the problem from cell viability test? ResearchGate. [Link]

-

Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Cold Spring Harbor Protocols, 2017(6). [Link]

-

Li, X., et al. (2023). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Clinical and Translational Discovery, 3(1), e142. [Link]

-

Takezawa, K., et al. (2012). HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR-mutant lung cancers that lack the second-site EGFRT790M mutation. Cancer Discovery, 2(10), 922–933. [Link]

-

Rexer, B. N., & Arteaga, C. L. (2012). Inactivating Amplified HER2: Challenges, Dilemmas, and Future Directions. Clinical Cancer Research, 18(23), 6330–6336. [Link]

Sources

- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]

- 8. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]

- 10. digitalcommons.lmunet.edu [digitalcommons.lmunet.edu]

- 11. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. HER2 Tyrosine Kinase Inhibitors in the Sensitization to Cancers Resistant to HER2 Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR-mutant lung cancers that lack the second-site EGFRT790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inactivating Amplified HER2: Challenges, Dilemmas, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Quinazolin-4-ylthio)propanoic acid

For laboratory professionals engaged in the dynamic field of drug discovery and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Quinazolin-4-ylthio)propanoic acid, a heterocyclic compound utilized in chemical research. By integrating established safety protocols with an understanding of the compound's likely chemical properties, this document aims to equip researchers with the knowledge to manage this waste stream safely and effectively, thereby protecting both laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the available data for similar compounds, 2-(Quinazolin-4-ylthio)propanoic acid should be presumed to be a hazardous substance.

Assumed Hazards:

-

Skin Irritant: May cause redness, itching, or inflammation upon contact.[1]

-

Eye Irritant: May cause serious eye irritation, including redness, tearing, and pain.[1]

-

Respiratory Tract Irritant: Inhalation of dust or aerosols may irritate the respiratory system.[1]

-

Potential Cytotoxicity: As a quinazoline derivative, there is a potential for cytotoxic activity.[2][3][4][5][6]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

-

Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

-

Body Protection: A properly fastened lab coat is required.

-

Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation.[7][8]

II. Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[9]

Waste Streams:

-

Solid Waste: This includes unused or expired 2-(Quinazolin-4-ylthio)propanoic acid, as well as contaminated items such as weighing paper, gloves, and pipette tips.

-

Liquid Waste: This encompasses solutions containing 2-(Quinazolin-4-ylthio)propanoic acid and the first rinse from cleaning contaminated glassware.[10]

-

Sharps Waste: Any needles, syringes, or broken glassware contaminated with the compound.[9][11]

Container Requirements:

-

All waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[7][12]

-

For liquid waste, use secondary containment to mitigate spills.[10]

-

Do not mix 2-(Quinazolin-4-ylthio)propanoic acid waste with other incompatible waste streams. For example, store it separately from strong oxidizing agents, acids, and bases to prevent unforeseen reactions.[13]

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedures for handling and disposing of different waste forms of 2-(Quinazolin-4-ylthio)propanoic acid.

A. Disposal of Solid 2-(Quinazolin-4-ylthio)propanoic acid and Contaminated Materials:

-

Collection:

-

Labeling:

-

The container must be labeled with the words "Hazardous Waste."[12][13][15]

-

Clearly identify the contents, including "2-(Quinazolin-4-ylthio)propanoic acid" and any other chemical constituents. Do not use abbreviations or chemical formulas.[12]

-

Include the date when the waste was first added to the container.

-

-

Storage:

B. Disposal of Liquid Waste Containing 2-(Quinazolin-4-ylthio)propanoic acid:

-

Collection:

-

Collect all aqueous and organic solvent solutions containing 2-(Quinazolin-4-ylthio)propanoic acid in a dedicated, properly labeled hazardous waste container.

-

Separate halogenated and non-halogenated solvent waste streams if required by your institution's waste management plan.[14]

-

The first rinse of any glassware that has come into contact with the compound must also be collected as hazardous waste.[10]

-

-

Neutralization (for acidic waste):

-

Due to its propanoic acid moiety, solutions of this compound will be acidic. While some dilute acidic waste can be neutralized and disposed of down the drain, this is not recommended for this compound due to its quinazoline and sulfur components and potential cytotoxicity.[13][16][17]

-

All solutions should be treated as hazardous waste.

-

-

Labeling and Storage:

C. Disposal of Empty Containers:

-

Rinsing:

-

A container that has held 2-(Quinazolin-4-ylthio)propanoic acid is not considered empty until it has been properly rinsed.

-

Rinse the container with a suitable solvent (e.g., acetone or ethanol) at least three times.

-

The first rinsate must be collected and disposed of as hazardous liquid waste.[10][18] Subsequent rinses may also need to be collected depending on the compound's toxicity, which should be assumed to be significant.

-

-

Final Disposal:

IV. Waste Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 2-(Quinazolin-4-ylthio)propanoic acid waste.

Caption: Decision tree for the proper segregation and disposal of waste containing 2-(Quinazolin-4-ylthio)propanoic acid.

V. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institution's Environmental Health and Safety (EHS) department.[10]

-

Containment: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials.

-

Cleanup:

-

Wear the appropriate PPE, including respiratory protection.

-

For a solid spill, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.

-

For a liquid spill, cover with an inert absorbent material, allow it to absorb, and then collect it into a hazardous waste container.

-

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent, collecting all cleanup materials as hazardous waste.

-

Reporting: Complete any necessary incident reports as required by your institution.

VI. Conclusion

The proper disposal of 2-(Quinazolin-4-ylthio)propanoic acid is a multi-step process that demands careful planning and execution. By adhering to the principles of hazard assessment, waste segregation, proper containment, and institutional protocols, researchers can ensure a safe laboratory environment and maintain regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.[8][19] The ultimate responsibility for safe chemical waste management lies with the individuals who generate it, making education and adherence to these procedures essential for all laboratory personnel.

References

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

-

Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

-

Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

-

American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

-

US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

-

American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

-

United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Retrieved from [Link]

-

Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

-